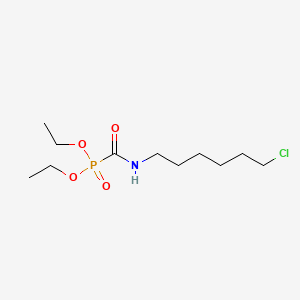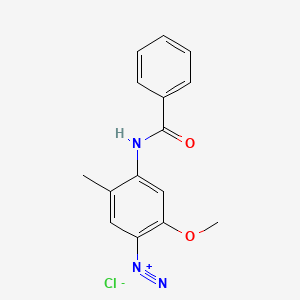
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride is a diazonium salt that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring substituted with benzoylamino, methoxy, and methyl groups. The diazonium group is known for its reactivity, making this compound a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride typically involves the diazotization of 4-(benzoylamino)-2-methoxy-5-methylaniline. The process begins with the nitration of 2-methoxy-5-methylaniline, followed by reduction to form the corresponding amine. This amine is then acylated with benzoyl chloride to yield 4-(benzoylamino)-2-methoxy-5-methylaniline. Finally, diazotization is carried out using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or sodium carbonate.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.
Reduction Reactions: Corresponding aniline derivatives.
Scientific Research Applications
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and pigments for textiles and printing.
Mechanism of Action
The mechanism of action of 4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride primarily involves its diazonium group. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity is harnessed in various synthetic applications, where the diazonium group acts as a leaving group, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzoylamino)-2,5-dimethoxybenzenediazonium chloride
- 4-(Benzoylamino)-2-methoxybenzenediazonium chloride
- 4-(Benzoylamino)-2-methylbenzenediazonium chloride
Uniqueness
4-(Benzoylamino)-2-methoxy-5-methylbenzenediazonium chloride is unique due to the specific combination of substituents on the benzene ring, which imparts distinct reactivity and properties. The presence of both methoxy and methyl groups, along with the benzoylamino substituent, influences the compound’s stability and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
97-40-5 |
|---|---|
Molecular Formula |
C15H14ClN3O2 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
4-benzamido-2-methoxy-5-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C15H13N3O2.ClH/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;/h3-9H,1-2H3;1H |
InChI Key |
ITVGNDNRQIXCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-] |
Related CAS |
27761-27-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


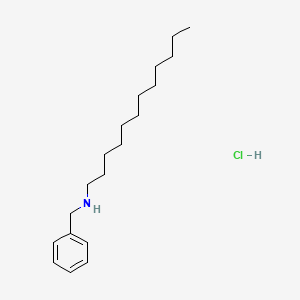


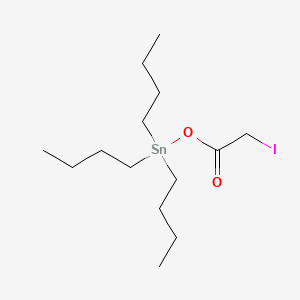
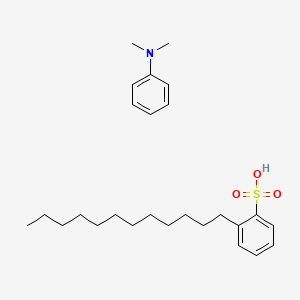
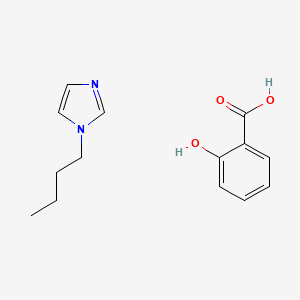


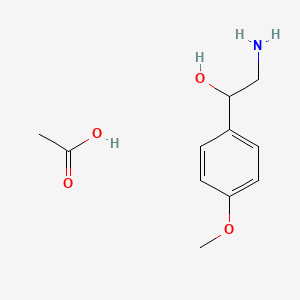

![1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide](/img/structure/B12672750.png)
